molecular formula C12H16N2O4 B14849798 Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate

Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate

Cat. No.: B14849798
M. Wt: 252.27 g/mol
InChI Key: YFOOLIMEUCJBGV-UHFFFAOYSA-N
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Description

Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a heterocyclic compound that contains a pyridine ring substituted with formyl, hydroxyl, and carbamate groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-formyl-4-hydroxypyridine with tert-butyl isocyanate in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s formyl and hydroxyl groups can form hydrogen bonds and other interactions with the target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Tert-butyl (5-formyl-4-hydroxypyridin-3-YL)methylcarbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(5-formyl-4-oxo-1H-pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-13-5-9(7-15)10(8)16/h4-5,7H,6H2,1-3H3,(H,13,16)(H,14,17)

InChI Key

YFOOLIMEUCJBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC=C(C1=O)C=O

Origin of Product

United States

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